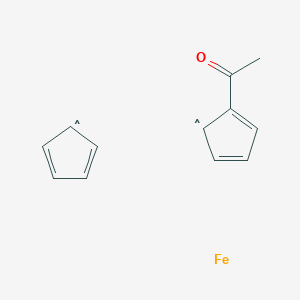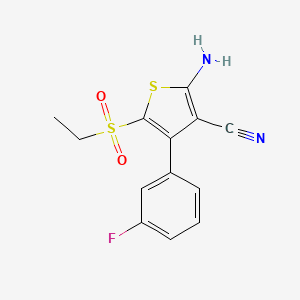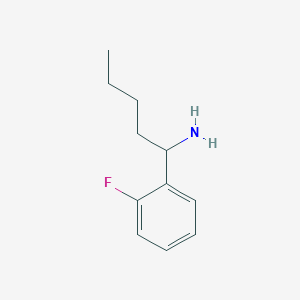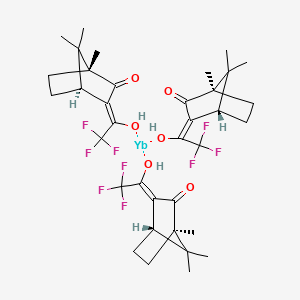
CID 16217992
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 16217992 is a chemical compound with the following properties:
Chemical Formula: CHFFeP
Molecular Weight: 930.52 g/mol
Appearance: Powder (solid)
Preparation Methods
The synthetic routes and reaction conditions for CID 16217992 are not widely documented. it is known to be a chiral ligand containing a ferrocenyl moiety. Industrial production methods may involve specialized procedures, but specific details remain scarce.
Chemical Reactions Analysis
CID 16217992 likely participates in various chemical reactions due to its phosphine and ferrocenyl groups. Some potential reactions include:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions could be relevant.
Substitution: Substitution reactions involving the phosphine group.
Common Reagents: Phosphine ligands often react with transition metal complexes.
Major Products: The products formed would depend on the specific reaction conditions.
Scientific Research Applications
CID 16217992 finds applications in several scientific fields:
Chemistry: As a ligand in asymmetric catalysis.
Biology: It might be used in coordination chemistry studies.
Industry: Its unique properties could be harnessed in materials science.
Mechanism of Action
The exact mechanism by which CID 16217992 exerts its effects remains an area of ongoing research. It likely interacts with metal centers or biological targets, influencing relevant pathways.
Comparison with Similar Compounds
While detailed comparisons are limited, CID 16217992’s uniqueness lies in its chiral ferrocenyl-phosphine structure. Similar compounds may include other chiral ligands or phosphine derivatives.
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C46H32F12FeP2 |
|---|---|
Molecular Weight |
930.5 g/mol |
InChI |
InChI=1S/C41H27F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h2-25H,1H3;1-5H;/t25-;;/m0../s1 |
InChI Key |
LKNKYBWIZNAXBY-WLOLSGMKSA-N |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


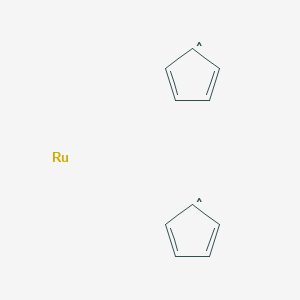
![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)

![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
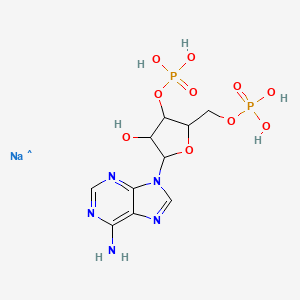
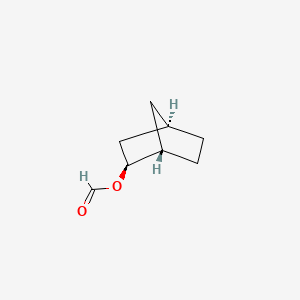
![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
